molecular formula C9H3F16I B3332816 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane CAS No. 922524-02-5

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane

Cat. No.: B3332816
CAS No.: 922524-02-5
M. Wt: 542.00 g/mol
InChI Key: LASSFECWGDYERA-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane is a highly fluorinated alkane derivative with a nine-carbon backbone. Sixteen fluorine atoms are substituted at specific positions, and an iodine atom is located at the eighth carbon. This structure confers exceptional chemical inertness, thermal stability, and hydrophobicity, typical of per- and polyfluoroalkyl substances (PFAS). Its molecular formula is C₉H₄F₁₆I, with a molecular weight of approximately 542.9 g/mol (calculated based on atomic weights: C=12, H=1, F=19, I=126.9).

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-hexadecafluoro-8-iodononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F16I/c10-3(11,1-2(26)4(12,13)14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)25/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSFECWGDYERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F16I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730539
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922524-02-5
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane typically involves the fluorination of a suitable precursor compound. One common method is the direct fluorination of 8-iodononane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the nonane backbone.

Industrial production of this compound may involve a multi-step process, starting with the synthesis of the nonane backbone, followed by the introduction of the iodine atom and subsequent fluorination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This reaction typically requires the use of a polar solvent and a base to facilitate the substitution process.

    Reduction Reactions: The compound can be reduced to form non-fluorinated derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Oxidation Reactions: Although the compound is highly resistant to oxidation due to the presence of fluorine atoms, it can undergo oxidation under extreme conditions, such as high temperatures or the presence of strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while reduction reactions can produce partially or fully de-fluorinated nonane derivatives.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane is a complex fluorinated compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications across several domains, including environmental science, material science, and medicinal chemistry.

Environmental Science

Pollution Tracking

  • Hexadecafluoro compounds are often studied for their role as tracers in environmental studies. Their persistence in the environment allows researchers to track pollution sources and pathways effectively.

Contaminant Behavior

  • Research indicates that such compounds can affect the behavior of other pollutants in aquatic systems due to their unique interactions with water and organic materials .

Material Science

Surface Treatments

  • The compound is utilized in developing water-repellent and stain-resistant coatings for textiles and other materials. Its fluorinated nature provides excellent hydrophobic properties that are desirable in consumer products such as clothing and upholstery.

Non-stick Coatings

  • Similar to other fluorinated compounds, it can be used in non-stick cookware applications. The low surface energy associated with fluorinated surfaces reduces friction and adhesion of food particles .

Medicinal Chemistry

Drug Development

  • In medicinal chemistry, fluorinated compounds are often incorporated into drug design to enhance metabolic stability and bioavailability. The presence of fluorine atoms can modulate the pharmacokinetics of drug candidates.

Imaging Agents

  • Fluorinated compounds are also explored for use as imaging agents in medical diagnostics due to their unique nuclear magnetic resonance (NMR) properties .

Case Study 1: Environmental Monitoring

A study conducted on the use of hexadecafluoro compounds demonstrated their effectiveness as tracers for monitoring the dispersion of pollutants in water bodies. Researchers found that these compounds could provide insights into the movement of contaminants over time, aiding in environmental remediation efforts.

Case Study 2: Textile Coating Innovations

In a recent innovation project, hexadecafluoro-8-iodononane was applied as a treatment for outdoor textiles. The resulting fabric exhibited enhanced water resistance and durability against staining from oils and dirt, significantly extending the product's lifespan.

Data Tables

Application AreaSpecific UseBenefits
Environmental SciencePollution trackingHigh persistence; effective tracing
Material ScienceSurface treatmentsWater repellency; stain resistance
Medicinal ChemistryDrug developmentEnhanced bioavailability
ImagingMedical diagnosticsImproved NMR properties

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane is primarily related to its chemical stability and resistance to reactions. The presence of multiple fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the compound and reduces its reactivity. This makes it less likely to undergo metabolic degradation or chemical transformation in various environments.

The molecular targets and pathways involved in the compound’s effects depend on its specific application. For example, in drug delivery systems, the compound may interact with cellular membranes to facilitate the transport of active ingredients. In industrial applications, its stability and inertness contribute to the durability and performance of the materials it is used in.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane with structurally related fluorinated iodoalkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity Reference
This compound C₉H₄F₁₆I 542.9 16 fluorines, iodine at C8; linear backbone Intermediate for fluoropolymers; potential use in ionic liquids
1,8-Diiodoperfluorooctane C₈F₁₆I₂ 634.0 Fully fluorinated octane with iodines at C1 and C8 Cross-coupling reactions; precursor for surfactants
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane C₈H₅F₁₃I 440.0 13 fluorines, fewer substitutions; iodine at C8 Limited stability; used in specialty fluorochemical synthesis
Hexadecafluoro-1-[(heptafluoro-2-propanyl)oxy]-8-iodooctane C₁₁F₂₃IO 720.1 Ether linkage; branched fluorinated groups High thermal stability; niche applications in electronics
Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-9,9-dimethyl- C₁₂H₆F₁₃I 512.0 Methyl groups at C9; reduced fluorination Tailored hydrophobicity for coatings

Key Differences and Implications

Fluorination Degree :

  • The target compound’s 16 fluorines enhance chemical resistance compared to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (13 fluorines), which may exhibit lower thermal stability .
  • Fully fluorinated analogs like 1,8-Diiodoperfluorooctane (C₈F₁₆I₂) are more inert but heavier (634.0 g/mol) due to additional iodine .

Iodine Reactivity: Mono-iodinated compounds (e.g., target compound) are preferable for controlled substitution reactions, whereas 1,8-Diiodoperfluorooctane enables dual functionalization but risks side reactions .

Branching and Functional Groups :

  • Ether-containing derivatives (e.g., C₁₁F₂₃IO ) introduce polarity, broadening utility in solvents or surfactants .
  • Methyl groups in Decane, 1,1,1,2,2...-9,9-dimethyl- reduce symmetry, affecting crystallization behavior .

Research Findings and Data

Stability and Environmental Impact

  • Fluorinated iodoalkanes are persistent in the environment due to strong C-F bonds. However, iodine’s lower bond dissociation energy (vs. C-F) may facilitate degradation under UV light .
  • 1,8-Diiodoperfluorooctane has been flagged for bioaccumulation risks, whereas mono-iodinated analogs like the target compound may offer safer profiles .

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

This compound belongs to a class of chemicals known as perfluoroalkyl substances (PFAS), which are characterized by their fluorinated carbon chains. The presence of iodine in its structure may also impart specific biological interactions that merit investigation.

Toxicological Profile

Research indicates that PFAS compounds can exhibit significant toxicological effects. The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Findings
Swerea IVF Report Toxicity AssessmentIdentified low hazard classification but noted gaps in data regarding long-term exposure effects.
Sigma-Aldrich Acute ToxicityClassified as acute toxic via inhalation and oral routes; potential carcinogenic effects were highlighted.
NCBI Study In vitro AssaysShowed inhibitory effects on certain human cell lines; further studies needed for comprehensive understanding.

The mechanisms through which this compound exerts its biological effects are not fully understood. However:

  • Endocrine Disruption : Some studies suggest that PFAS can disrupt endocrine function by interfering with hormone signaling pathways.
  • Cellular Toxicity : Evidence from in vitro studies indicates that this compound may induce cytotoxicity in various cell types.

Case Studies

Several case studies have explored the biological implications of exposure to PFAS compounds similar to this compound:

  • Human Health Impacts : A study on populations exposed to PFAS through contaminated water supplies reported increased cholesterol levels and potential links to kidney and testicular cancers.
  • Environmental Toxicology : Research has shown that PFAS can accumulate in the environment and bioaccumulate in wildlife. This raises concerns about food chain contamination and long-term ecological impacts.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane

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